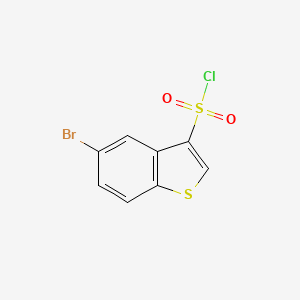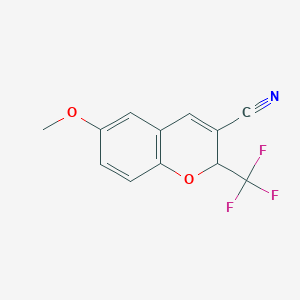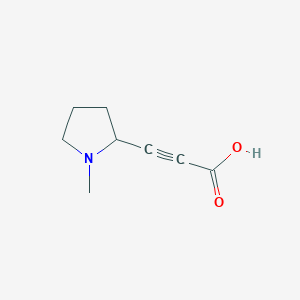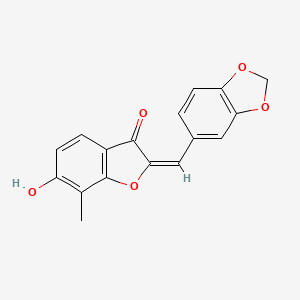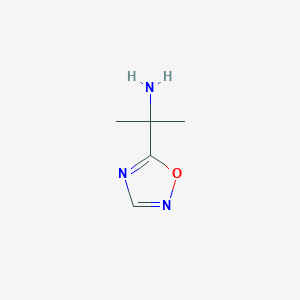
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-oxadiazol-5-yl)propan-2-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .
Industrial Production Methods
Industrial production methods for 1,2,4-oxadiazoles often involve scalable one-pot syntheses. These methods utilize amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases . This approach is highly efficient and suitable for the large-scale production of pharmaceutically important molecules.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to it.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted oxadiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as sodium dichloroisocyanurate (SDCI) for oxidation reactions.
Reducing agents: Such as hydrogen gas or metal hydrides for reduction reactions.
Bases: Such as NaOH or TBAF/THF for cyclization and substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the oxadiazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine has several scientific research applications, including:
Materials Science: The compound is used in the development of energetic materials, fluorescent dyes, OLEDs, and sensors.
Organic Synthesis: The low aromaticity and weak O–N bond of the oxadiazole ring make it a versatile intermediate in organic synthesis, allowing for the rearrangement into other heterocycles.
Mechanism of Action
The mechanism of action of 2-(1,2,4-oxadiazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a bioisostere, mimicking the properties of other functional groups in biological systems. This allows the compound to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,2,4-oxadiazol-5-yl)propan-2-amine include:
1,2,4-Oxadiazole derivatives: Such as 2-(1,2,4-oxadiazol-5-yl)anilines and 4-(1,2,4-oxadiazol-5-yl)azepan-2-one
Other oxadiazole isomers: Including 1,2,3-oxadiazole and 1,3,4-oxadiazole derivatives.
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable molecule for scientific research and industrial applications.
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-(1,2,4-oxadiazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C5H9N3O/c1-5(2,6)4-7-3-8-9-4/h3H,6H2,1-2H3 |
InChI Key |
KCXRRDQUFKDMEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=NO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid](/img/structure/B13222433.png)
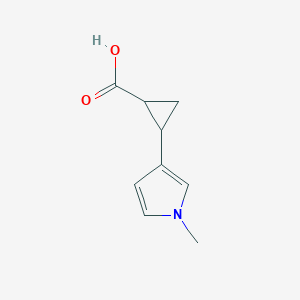
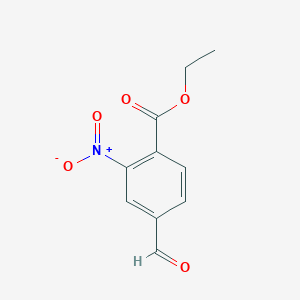
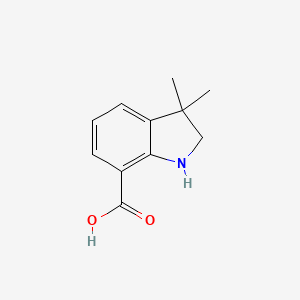
![4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B13222463.png)
methanol](/img/structure/B13222465.png)


![2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B13222475.png)
